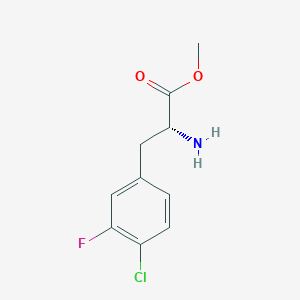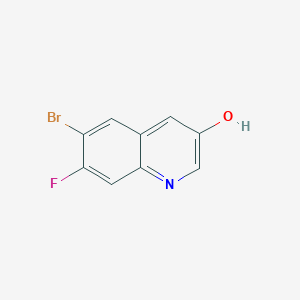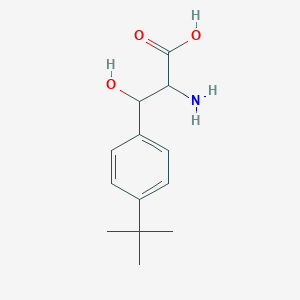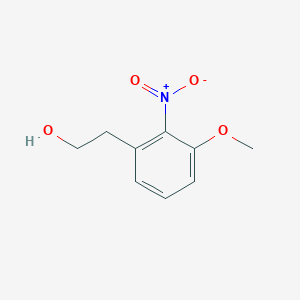
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a cyclohexylamine moiety. It is often studied for its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction.
Attachment of the Cyclohexylamine Moiety: This step involves the reaction of cyclohexylamine with an intermediate compound, often through a nucleophilic substitution reaction.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide
- N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide acetate
- N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide sulfate
Uniqueness
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride stands out due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly useful in certain research and industrial applications where these properties are critical.
Propiedades
Fórmula molecular |
C18H24ClN3O2 |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c19-11-16(14-9-5-2-6-10-14)20-18(22)17-15(12-23-21-17)13-7-3-1-4-8-13;/h1,3-4,7-8,12,14,16H,2,5-6,9-11,19H2,(H,20,22);1H |
Clave InChI |
PWMBIVBRPJGLRY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CN)NC(=O)C2=NOC=C2C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)







![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)





